REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[NH:6]1[C:15]2[C:10](=[CH:11][N:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:7]1=O.[OH-].[Na+]>CCOC(C)=O>[Cl:3][C:7]1[CH:8]=[CH:9][C:10]2[C:15](=[CH:14][CH:13]=[N:12][CH:11]=2)[N:6]=1 |f:2.3|
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Name
|
|
Quantity
|
5.17 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
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N1C(C=CC2=CN=CC=C12)=O
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
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70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
ADDITION
|
Details
|
The mixture was vigorously mixed
|
Type
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CUSTOM
|
Details
|
transferred into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was then separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
the insoluble solids were filtered off
|
Type
|
CUSTOM
|
Details
|
flushed with 30% EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
after drying on the high vacuum line over night
|
Type
|
CUSTOM
|
Details
|
The material (113) was used directly in the next step without any further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |